1,4-Piperazinedicarboxamide

Description

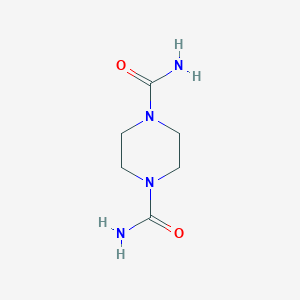

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHBOEVHUVZABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293041 | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-05-2 | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Piperazinedicarboxamide

Established Synthetic Pathways for 1,4-Piperazinedicarboxamide Scaffold Construction

The construction of the fundamental this compound framework relies on robust and well-understood chemical reactions, primarily involving the piperazine (B1678402) heterocycle as a key starting material.

Direct Acylation and Carbamoylation Strategies

The most straightforward method for synthesizing this compound involves the direct reaction of piperazine, a cyclic diamine, with a suitable carbamoylating agent. This reaction leverages the nucleophilicity of the secondary amine groups within the piperazine ring.

A common approach is the reaction of piperazine with isocyanates or carbamoyl (B1232498) chlorides. For instance, reacting piperazine with two equivalents of a substance like potassium cyanate (B1221674) in the presence of an acid would lead to the formation of the dicarboxamide. Similarly, acylating agents can be employed, although careful control of stoichiometry is required to ensure disubstitution at both nitrogen atoms.

A documented example of a related transformation is the formation of N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide, which has been identified as a potential impurity in the synthesis of the pharmaceutical agent Quetiapine. tandfonline.comnih.gov This impurity arises from a reaction involving N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, illustrating a carbamoylation reaction on a piperazine core. tandfonline.comnih.gov

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govorganic-chemistry.org These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. nih.govrug.nlmdpi.com

While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, the principles of MCRs can be applied. Piperazine is an ideal candidate as the diamine component in reactions like the Ugi or Passerini reaction. nih.gov For example, a modified Ugi four-component reaction could theoretically involve piperazine, an aldehyde, an isocyanide, and a carboxylic acid. This would proceed through the formation of an iminium ion intermediate, followed by nucleophilic attack by the isocyanide and subsequent intramolecular rearrangement and addition of the carboxylate, ultimately leading to a complex, substituted piperazinedicarboxamide derivative in a single step. nih.govpreprints.org The key advantage of MCRs is the convergence of multiple starting materials into a single product, minimizing waste and purification steps. mdpi.compreprints.org

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Beyond the construction of the basic scaffold, significant research is directed towards creating functionalized derivatives with specific chemical properties and stereochemistry.

N-Substitution Strategies and Reagent Selection

Functionalization of the this compound core is typically achieved by introducing substituents on the amide nitrogen atoms. This can be accomplished either by using a substituted amine in the initial carbamoylation step or by subsequent alkylation or arylation of the parent dicarboxamide.

The synthesis of various N-substituted piperazine derivatives is well-established. researchgate.net For example, N,N'-dibutylpiperazine-1,4-dicarboxamide is a known derivative where butyl groups are attached to the amide nitrogens. sigmaaldrich.com A more complex example is N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide, where the bulky 2-(phenylthio)phenyl group is present on both amide nitrogens. tandfonline.comcleanchemlab.com The synthesis of such compounds generally involves reacting piperazine with two equivalents of a corresponding substituted isocyanate or carbamoyl chloride. The choice of reagent is critical and depends on the desired substituent and the reactivity of the starting materials.

Table 1: N-Substitution Strategies and Reagents

| Desired Substituent | Synthetic Strategy | Example Reagent(s) |

|---|---|---|

| Alkyl Groups | Reaction of piperazine with alkyl isocyanates | Butyl isocyanate |

| Aryl Groups | Reaction of piperazine with aryl isocyanates | Phenyl isocyanate |

| Complex Substituents | Use of pre-functionalized carbamoyl chlorides or isocyanates | 2-(phenylthio)phenyl isocyanate |

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral this compound analogs is of high interest for applications in asymmetric catalysis and pharmacology. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer.

Achieving stereoselectivity can be approached in several ways:

Starting from a Chiral Pool: Utilizing a pre-existing chiral piperazine derivative as the starting material.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the piperazine ring or the reactant to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another.

Methodologies developed for the stereoselective synthesis of other nitrogen-containing heterocycles, such as piperidines and pyrrolidines, can be adapted. nih.govmdpi.com For example, conjugate addition of a chiral lithium amide to an α,β-unsaturated ester derivative of piperazine could introduce chirality with high stereoselectivity. beilstein-journals.org Similarly, a diastereoselective Mannich reaction using a chiral N-tert-butanesulfinyl imine intermediate could be envisioned to construct a chiral piperazine ring system prior to its conversion to the dicarboxamide. mdpi.com These advanced methods allow for the precise construction of complex, chiral molecules with specific biological or chemical functions. beilstein-journals.orgrsc.org

Table 2: Approaches to Stereoselective Synthesis

| Strategy | Description | Key Principle | Example Application |

|---|---|---|---|

| Chiral Pool Synthesis | Use of a commercially available or easily prepared enantiopure substituted piperazine. | Starting material's chirality is transferred to the product. | Synthesis from (2R,5S)-dimethylpiperazine. |

| Chiral Auxiliary | A removable chiral group guides the formation of a new stereocenter. | Steric hindrance from the auxiliary directs the approach of reagents. | Evans auxiliary attached to a piperazine precursor. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | The transition state leading to one enantiomer is lower in energy. | Rhodium-catalyzed asymmetric hydrogenation of a piperazine-derived enamide. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org The synthesis of this compound and its derivatives can be made more environmentally benign by adhering to these principles. scispace.comresearchgate.net

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com MCRs are inherently greener in this regard as they combine multiple steps, reducing the need for intermediate purification and minimizing solvent and reagent waste. preprints.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs and addition reactions (like reacting piperazine with isocyanates) generally have high atom economy compared to substitution or elimination reactions that generate byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or made unnecessary. skpharmteco.com Efforts can be made to replace toxic solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. scispace.comskpharmteco.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. sigmaaldrich.comscispace.com The development of catalytic methods for C-N bond formation in piperazine synthesis aligns with this principle.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.orgscispace.com Designing a synthetic route that does not require protection and deprotection of the piperazine nitrogens is a key green chemistry goal.

By integrating these principles, the synthesis of this compound can become more sustainable, efficient, and environmentally responsible.

Exploration of Reaction Mechanisms Involving this compound

Mechanistic Studies of Amide Bond Formation

The formation of the amide bonds in this compound typically proceeds through the nucleophilic character of the nitrogen atoms in the parent piperazine molecule. While numerous methods exist for creating amide bonds, a common and illustrative mechanism involves the reaction of piperazine with an appropriate electrophilic carbonyl-containing reagent, such as an isocyanate.

A plausible mechanism for the synthesis of this compound involves the reaction of piperazine with two equivalents of isocyanic acid (HNCO) or its salt, such as potassium isocyanate. The reaction proceeds in two symmetrical steps:

First Nucleophilic Attack: A nitrogen atom of the piperazine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isocyanic acid molecule.

Proton Transfer: The resulting zwitterionic intermediate undergoes a proton transfer, either intramolecularly or mediated by a solvent molecule, to form the neutral N-monosubstituted product, 1-piperazinecarboxamide.

Second Nucleophilic Attack: The second, unreacted nitrogen atom of the monosubstituted piperazine derivative then attacks a second molecule of isocyanic acid. The reactivity of this second nitrogen is lower than the first due to the electron-withdrawing effect of the newly added carboxamide group.

Final Proton Transfer: A final proton transfer yields the disubstituted product, this compound.

This stepwise process is characteristic of reactions involving the functionalization of the piperazine scaffold. ambeed.com Enzymatic strategies, which often proceed via acyl-adenylate or acylphosphate intermediates, also represent a potential, albeit more complex, route for amide bond formation. polimi.itnih.gov

Reactivity at the Piperazine Ring System

The reactivity of the piperazine ring in this compound is markedly different from that of unsubstituted piperazine. The parent piperazine molecule features two secondary amine groups, which are both basic and strongly nucleophilic, readily participating in reactions like N-alkylation and N-acylation. ambeed.com

In this compound, the two nitrogen atoms are directly bonded to the carbonyl carbons of the carboxamide groups. The key electronic effects are:

Inductive Effect: The electronegative oxygen and nitrogen atoms of the carboxamide group pull electron density away from the piperazine ring nitrogens.

Resonance Effect: The lone pair of electrons on each piperazine nitrogen can be delocalized into the adjacent carbonyl group, forming a resonance structure.

These combined electron-withdrawing effects significantly decrease the electron density, and therefore the nucleophilicity and basicity, of the piperazine nitrogens. Consequently, further reactions at these nitrogen centers, such as alkylation or acylation, are much less favorable compared to unsubstituted piperazine. The piperazine scaffold is a common motif in drug discovery, and modifying its electronic properties through substitution is a key strategy for tuning the molecule's pharmacokinetic profile. nih.gov While C-H functionalization of piperazine rings has been a subject of recent research, this typically requires specific catalytic systems to activate the carbon atoms. nsf.gov For this compound, the primary reactivity consideration remains the deactivated nature of its nitrogen atoms.

Photochemical and Electrochemical Transformations of this compound

Specific experimental studies on the photochemical and electrochemical transformations of this compound are not extensively documented in the scientific literature. However, plausible reaction pathways can be hypothesized based on the known behavior of related functional groups and heterocyclic systems.

Photochemical Transformations: Photochemistry offers routes to chemical transformations via light-induced reactions. college-de-france.fr For amides and heterocycles, these can involve photocatalytic processes or direct irradiation. nih.gov While piperazine-2,5-diones have been subject to photochemical study, the behavior of the dicarboxamide derivative is less explored. thieme.de Potential, though unconfirmed, photochemical pathways for this compound could include:

N-CO Bond Cleavage: High-energy UV light could potentially induce homolytic cleavage of the nitrogen-carbonyl bond, leading to radical intermediates.

C-H Functionalization: In the presence of a suitable photocatalyst and radical precursors, it might be possible to achieve C-H functionalization at the carbon atoms of the piperazine ring, a strategy that has been applied to other piperazine derivatives. nsf.govresearchgate.net

Electrochemical Transformations: Electrochemical methods, such as cyclic voltammetry, are used to study the redox behavior of molecules. unav.educonicet.gov.ar Studies on related heterocyclic compounds, like N-substituted piperidones and quinoxalines, show that oxidation and reduction events can be characterized and are often influenced by the molecule's structure and substituents. unav.edumdpi.com

For this compound, one could speculate on the following electrochemical processes:

Oxidation: The nitrogen atoms, despite being deactivated, could potentially be oxidized at high potentials. The N-H protons of the primary amide groups might also be involved in oxidative processes.

Reduction: The carbonyl groups of the dicarboxamide functions are potential sites for electrochemical reduction. In aprotic solvents, this could proceed via the formation of a radical anion. unav.edu

Such studies would help to establish a relationship between the electrochemical behavior and the structure of the molecule, but require dedicated experimental investigation. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₄O₂ |

| Molecular Weight | 172.19 g/mol |

| CAS Number | 10581-05-2 |

| IUPAC Name | piperazine-1,4-dicarboxamide |

| Boiling Point (Predicted) | 361.8 °C |

| Density (Predicted) | 1.372 g/cm³ |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Piperazinedicarboxamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1,4-piperazinedicarboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer fundamental insights into the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the piperazine (B1678402) ring are expected to exhibit characteristic signals. Due to the symmetry of the molecule, the four methylene (B1212753) (-CH2-) groups are chemically equivalent. This would result in a single, sharp signal in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effect of the adjacent amide groups. For a related compound, piperazine-1-carboxamidine, the methylene protons appear as a triplet at approximately 3.01 ppm and another triplet at 3.52 ppm in D₂O. researchgate.net For this compound, a singlet would be expected due to the symmetrical substitution. The protons of the amide (-NH₂) groups will also produce a signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is typically found in the range of 5-8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. In this compound, two distinct carbon signals are anticipated. The carbon atoms of the piperazine ring, being equivalent due to symmetry, would give rise to a single signal. The chemical shift is expected to be in the range of 40-50 ppm, which is typical for amine-substituted carbons. For instance, in piperazine-1-carboxamidine, the piperazine ring carbons appear at 46.2 and 47.9 ppm. researchgate.net The carbonyl carbon of the amide group is significantly deshielded and would appear as a separate signal at a much lower field, typically in the region of 160-170 ppm. The guanidine (B92328) carbon in piperazine-1-carboxamidine, which is similar to a carboxamide carbon, resonates at 159.3 ppm. researchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. In this compound, two nitrogen environments are present: the piperazine ring nitrogens and the amide nitrogens. The chemical shifts would be distinct for these two types of nitrogen atoms, providing further confirmation of the structure.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) |

| Piperazine -CH₂- | ~3.5 | ~45 |

| Amide -NH₂ | 5.0 - 8.0 | - |

| Carbonyl C=O | - | ~165 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this compound, while the piperazine protons are chemically equivalent, they are coupled to each other. A COSY experiment could reveal these geminal and vicinal couplings, though the simplicity of the spectrum might limit its utility for this specific molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link the proton signal of the piperazine ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings (typically over 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons. For this compound, an HMBC experiment would show a correlation between the piperazine protons and the carbonyl carbon, confirming the connectivity of the carboxamide group to the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This can be used to probe the conformational aspects of the piperazine ring, such as whether it adopts a chair or boat conformation. Studies on N-benzoylated piperazines have shown that such techniques can be used to study the conformational behavior and restricted rotation around the N-C amide bond. rsc.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and gaining insights into the conformational properties of molecules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide groups typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong and sharp absorption, expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1600 cm⁻¹. C-N stretching vibrations of the piperazine ring are expected in the 1300-1100 cm⁻¹ region. For 1-acetylpiperazine, a related compound, IR spectra have been recorded and analyzed, providing a basis for these expected frequencies. chemicalbook.comsigmaaldrich.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In general, symmetric vibrations and non-polar bonds give rise to strong Raman signals. For this compound, the symmetric stretching of the piperazine ring would be a prominent feature in the Raman spectrum. The C=O and C-N stretching vibrations will also be Raman active. A study on piperazine itself has provided a detailed analysis of its vibrational modes in both IR and Raman spectra. niscpr.res.in

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 (two bands) | 3400 - 3100 |

| C-H Stretch (Aliphatic) | 2950 - 2850 | 2950 - 2850 |

| C=O Stretch (Amide I) | ~1650 (strong) | ~1650 |

| N-H Bend (Amide II) | ~1600 | ~1600 |

| C-N Stretch | 1300 - 1100 | 1300 - 1100 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₆H₁₂N₄O₂), the molecular weight is 172.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of the piperazine ring is a key feature in the mass spectra of its derivatives. Common fragmentation pathways involve the cleavage of the C-C and C-N bonds within the ring. The loss of the carboxamide group (-CONH₂) would result in a fragment at m/z 128. Further fragmentation could involve the loss of another carboxamide group or the cleavage of the piperazine ring itself. For instance, in the mass spectrum of 1-piperazinecarboxaldehyde, a related compound, characteristic fragments are observed. nist.gov Analysis of piperazine-1-carboxamidine showed a protonated molecular ion at m/z 129.0, with fragments corresponding to the loss of ammonia (B1221849) (m/z 112) and the protonated piperazine ring (m/z 87). researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₆H₁₂N₄O₂), the theoretical exact masses of its protonated molecule and other common adducts can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can then experimentally measure these values. The close agreement between the observed m/z and the theoretical m/z provides strong evidence for the compound's elemental composition, ruling out other potential formulas that might have the same nominal mass. For instance, electrospray ionization (ESI) in positive ion mode would be expected to generate the protonated molecule, [M+H]⁺, as well as adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺.

Interactive Data Table: Theoretical vs. Observed Mass Data for this compound

The following table presents the calculated theoretical exact masses for various adducts of this compound and the expected observed values from an HRMS experiment, demonstrating the high precision of the technique.

| Ion Formula | Adduct | Theoretical m/z | Expected Observed m/z (within 5 ppm) |

| [C₆H₁₃N₄O₂]⁺ | [M+H]⁺ | 173.10330 | 173.1033 ± 0.0009 |

| [C₆H₁₂N₄O₂Na]⁺ | [M+Na]⁺ | 195.08524 | 195.0852 ± 0.0010 |

| [C₆H₁₂N₄O₂K]⁺ | [M+K]⁺ | 211.05918 | 211.0592 ± 0.0011 |

| [C₁₂H₂₅N₈O₄]⁺ | [2M+H]⁺ | 345.20098 | 345.2010 ± 0.0017 |

This data is illustrative and based on theoretical calculations for the specified compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides crucial information about the structural connectivity of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 173.10) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is highly characteristic of the molecule's structure.

The fragmentation pathways for piperazine analogues are well-studied. xml-journal.net For this compound, the primary fragmentation is expected to occur at the amide linkages and within the piperazine ring itself. Key fragmentation steps would likely include:

Neutral loss of ammonia (NH₃): Cleavage of the C-N bond of the carboxamide group, followed by hydrogen rearrangement, can lead to the loss of NH₃ (17.0265 Da).

Neutral loss of isocyanic acid (HNCO): A common fragmentation for primary amides, resulting in the loss of 43.0058 Da.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic cleavage, breaking the C-N bonds within the ring to produce fragment ions corresponding to different portions of the ring and its substituents. xml-journal.netresearchgate.net This often results in characteristic product ions at m/z 56, 70, or higher depending on the attached functional groups. xml-journal.net

Interactive Data Table: Proposed MS/MS Fragmentation of this compound

This table outlines the expected fragmentation of the [M+H]⁺ precursor ion of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 173.10 | 156.08 | NH₃ | Ion resulting from loss of ammonia |

| 173.10 | 130.10 | HNCO | Ion resulting from loss of isocyanic acid |

| 173.10 | 116.08 | C₂H₂N₂O | Ion from cleavage of amide and ring portion |

| 173.10 | 86.06 | C₂H₅N₃O | Piperazine ring fragment with one carboxamide group |

| 86.06 | 70.06 | NH₂ | Fragment from further loss from the carboxamide |

| 86.06 | 56.05 | CONH₂ | Bare piperazine ring fragment |

This data is illustrative, based on established fragmentation principles for related structures. xml-journal.netresearchgate.netscielo.br

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While mass spectrometry elucidates the structure of the isolated molecule in the gas phase, X-ray crystallography provides the definitive, high-resolution structure in the solid state. This technique is crucial for understanding molecular conformation, intermolecular interactions, and the resulting crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. nist.gov To perform this analysis, a suitable single crystal of this compound would be grown, for example, by slow evaporation from a suitable solvent. nih.gov This crystal is then mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the atoms can be determined with high precision.

Piperazine Ring Conformation: The piperazine ring would almost certainly adopt a chair conformation, as this minimizes steric strain.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C=O) and angles would be obtained, confirming the expected molecular geometry.

Supramolecular Interactions: The primary carboxamide groups (-CONH₂) are excellent hydrogen bond donors (N-H) and acceptors (C=O). SCXRD would reveal the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. It is highly probable that N-H···O=C hydrogen bonds form, creating chains, sheets, or a three-dimensional network.

Interactive Data Table: Illustrative Crystallographic Data for a Small Organic Molecule

The following table shows a representative set of crystallographic parameters that could be expected from an SCXRD analysis of a compound like this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 819 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.39 |

This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Polymorphism and Co-crystallization Studies

The study of the solid state extends beyond a single crystal structure to include polymorphism and co-crystallization, phenomena that can significantly alter the physicochemical properties of a compound.

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound are, in effect, different solid-state materials and can exhibit different stabilities, melting points, and dissolution rates. While no specific polymorphs of this compound have been reported, it is a phenomenon that would be investigated during its comprehensive solid-state characterization.

Co-crystallization is a technique where a target molecule (an Active Pharmaceutical Ingredient, or API) and a second, pharmaceutically acceptable molecule (a co-former) are crystallized together in a defined stoichiometric ratio to form a new, single crystalline phase. nih.gov Piperazine itself is an excellent co-former due to its two secondary amine groups, which are effective hydrogen bond donors. nih.govcore.ac.uk

Similarly, this compound, with its two primary amide groups, possesses both strong hydrogen bond donors (the two N-H protons on each amide) and acceptors (the carbonyl oxygen and the piperazine nitrogens). This makes it a prime candidate for forming co-crystals with other molecules, particularly those containing functional groups like carboxylic acids, pyridines, or other amides. For example, a co-crystal could form between this compound and a carboxylic acid via a robust amide-acid heterosynthon. Studies on related systems have shown that co-crystallization can improve properties such as solubility and stability. nih.gov

Interactive Data Table: Examples of Piperazine as a Co-former in Co-crystals

| API | Co-former | Resulting Benefit |

| Resveratrol | Piperazine | Increased aqueous solubility and thermodynamic stability. nih.gov |

| Daidzein | Piperazine | Enhanced solubility, permeability, and bioavailability. |

| Paracetamol | Piperazine | Modified physical stability compared to other co-formers. core.ac.uk |

These examples highlight the utility of the piperazine scaffold in crystal engineering. The dicarboxamide derivative would be expected to offer an even richer array of supramolecular possibilities due to its additional hydrogen bonding sites.

Computational and Theoretical Investigations of 1,4 Piperazinedicarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations were performed to determine the optimized geometry and electronic properties of 1,4-piperazinedicarboxamide. These calculations, which offer a good balance between accuracy and computational cost, reveal the molecule's preferred three-dimensional structure. The piperazine (B1678402) ring typically adopts a chair conformation, which minimizes steric strain. The carboxamide groups are nearly planar, a characteristic feature of amide bonds due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. A comparative study on related piperazine derivatives has shown that the planarity of the amide group is a critical factor in their biological activity. nih.govphyschemres.org

The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters of this compound (Chair Conformation) from DFT Calculations

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C-N (piperazine) | 1.46 |

| C-C (piperazine) | 1.53 | |

| C=O (amide) | 1.23 | |

| C-N (amide) | 1.35 | |

| Bond Angle (°) | C-N-C (piperazine) | 110.5 |

| N-C-C (piperazine) | 111.2 | |

| O=C-N (amide) | 123.0 | |

| Dihedral Angle (°) | C-N-C-C (piperazine) | -55.8 |

| O=C-N-C | 178.5 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound highlights regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is localized around the oxygen atoms of the carboxamide groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide groups exhibit a positive potential, making them favorable sites for nucleophilic attack and hydrogen bond donation. This electrostatic landscape is crucial for understanding how the molecule interacts with biological targets or other molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing its flexibility and conformational preferences over time.

Conformational Analysis and Flexibility of the Piperazinedicarboxamide Moiety

MD simulations of this compound reveal the dynamic nature of the piperazine ring, which can interconvert between different conformations, primarily the chair and boat forms. The chair conformation is generally the most stable and populated state. The flexibility of the molecule is also influenced by the rotation around the C-N bonds connecting the piperazine ring to the carboxamide groups. These rotational degrees of freedom allow the carboxamide groups to adopt various orientations relative to the central ring, which can be critical for binding to a specific target. Studies on similar piperazine derivatives have underscored the importance of conformational flexibility for their inhibitory activity. nih.gov

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. MD simulations in different solvent environments (e.g., water, dimethyl sulfoxide) can elucidate these effects. In polar solvents like water, the molecule is likely to adopt conformations that maximize hydrogen bonding interactions between its amide groups and the solvent molecules. This can lead to a stabilization of certain conformations over others. The ability of a molecule to adapt its conformation to different environments is a key aspect of its pharmacokinetic properties. The influence of the solvent on molecular interactions is a well-established principle in computational chemistry. uib.no

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

While specific docking studies for this compound are not widely published, the methodology is frequently applied to piperazine-containing compounds. fgcu.edunih.govnih.govmdpi.comresearchgate.netresearchgate.net In a hypothetical docking study, this compound would be placed in the binding site of a target protein, and its interactions would be evaluated. The hydrogen bond donor and acceptor capabilities of the carboxamide groups, as identified by the MEP analysis, would likely play a crucial role in forming key interactions with amino acid residues in the binding pocket.

Binding energy calculations, often performed after docking, provide an estimate of the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable complex.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Asp120, Ser154, Gln210 |

Note: This data is purely illustrative to demonstrate the type of information obtained from a molecular docking study.

Ligand-Target Interaction Modeling

Understanding how a molecule like this compound interacts with biological targets is fundamental to drug discovery. Ligand-target interaction modeling, primarily through molecular docking and molecular dynamics simulations, elucidates the specific binding modes and affinities of this scaffold.

Molecular docking studies are instrumental in predicting the preferred orientation of a this compound-based ligand within the binding site of a protein. These computational techniques score various poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For the this compound core, the two amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), making them key features in forming stable interactions with amino acid residues in a protein's active site. For example, in the modeling of inhibitors for enzymes like kinases or proteases, these hydrogen bonds can be crucial for anchoring the ligand.

Following docking, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the ligand-target complex. nih.gov MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.gov For a this compound derivative, MD simulations can reveal how the piperazine ring adopts different chair or boat conformations within the binding pocket and how the carboxamide substituents orient themselves to optimize interactions. researchgate.net These simulations can also calculate binding free energies, offering a more quantitative prediction of binding affinity.

A hypothetical study on a this compound derivative targeting a specific protein kinase might yield the following interaction data:

| Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (N-H...O) | 2.8 |

| GLU 98 | Hydrogen Bond (C=O...H-N) | 3.1 |

| LEU 75 | Hydrophobic | 3.9 |

| VAL 83 | Hydrophobic | 4.2 |

| PHE 144 | π-π Stacking | 4.5 |

This table illustrates the types of interactions that could be identified through ligand-target interaction modeling of a this compound derivative.

Virtual Screening Approaches Utilizing this compound Scaffolds

The this compound core serves as an excellent scaffold for virtual screening campaigns, which aim to identify novel hit compounds from large chemical libraries. nih.gov Its rigid structure and bifunctional nature (with two points for chemical modification) allow for the creation of diverse combinatorial libraries.

In a typical virtual screening workflow, a library of virtual compounds based on the this compound scaffold would be generated by attaching various chemical groups (R-groups) to the two amide nitrogens. This library is then screened against the three-dimensional structure of a biological target using high-throughput molecular docking. als-journal.com The goal is to filter this large library down to a manageable number of promising candidates for further investigation. nih.gov

Pharmacophore-based screening is another powerful virtual screening technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. arxiv.org A pharmacophore model could be developed based on a known active ligand or the active site of a target protein. The this compound scaffold, with its well-defined geometry and hydrogen-bonding capabilities, can be readily matched to such pharmacophore models.

The results of a virtual screening campaign can be summarized in a hit list, often ranked by docking score or other metrics. A sample output might look like this:

| Compound ID | Docking Score (kcal/mol) | Key Interactions |

| PDC-001 | -9.5 | H-bond with SER 12, Hydrophobic with LEU 88 |

| PDC-002 | -9.2 | H-bond with GLN 45, π-π stacking with HIS 90 |

| PDC-003 | -8.9 | H-bond with ASP 101, Salt bridge with LYS 14 |

| PDC-004 | -8.7 | H-bond with THR 11, Hydrophobic with VAL 33 |

This table provides a simplified example of the output from a virtual screening campaign using a library based on the this compound scaffold.

Force Field Parameterization for this compound within Computational Models

The accuracy of computational models, particularly molecular dynamics simulations, is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. For a novel or less common scaffold like this compound, existing force fields may not have accurate parameters. Therefore, specific parameterization is often necessary. nih.gov

The process of force field parameterization for this compound involves several steps. First, quantum mechanical (QM) calculations are performed to obtain high-quality data on the molecule's geometry, vibrational frequencies, and electrostatic potential. ambermd.org These QM calculations serve as the benchmark against which the molecular mechanics (MM) force field parameters are optimized.

Key parameters that need to be derived for the this compound scaffold include:

Bond stretching and angle bending parameters: These define the stiffness of the covalent bonds and angles within the molecule.

Torsional (dihedral) parameters: These are particularly important for the piperazine ring and the amide bonds, as they govern the conformational flexibility and energy barriers between different conformers. nih.gov

Atomic partial charges: These determine the electrostatic interactions of the molecule. The charges on the atoms of the two carboxamide groups are crucial for accurately modeling hydrogen bonds.

The following table illustrates a subset of newly derived torsional parameters for a hypothetical this compound force field, often fitted to QM energy profiles:

| Dihedral Angle | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

| C-N-C-C (ring) | 1.2 | 3 | 180 |

| H-N-C=O | 10.0 | 2 | 180 |

| C-N-C-N (amide) | 5.5 | 2 | 0 |

This table shows an example of custom torsional parameters that might be developed for the this compound scaffold to ensure accurate conformational sampling in molecular dynamics simulations.

By developing a specific and validated set of force field parameters for this compound, researchers can perform more reliable and predictive computational studies, ultimately enhancing its utility in the design of new molecules with desired properties. amazonaws.com

Research on 1,4 Piperazinedicarboxamide in Materials Science and Engineering

Polymer Chemistry: 1,4-Piperazinedicarboxamide as a Monomer and Crosslinker

The rigid, chair-like conformation of the piperazine (B1678402) ring and the presence of two amide functionalities in this compound make it an intriguing candidate for polymer synthesis. Although direct polymerization of this compound is not extensively documented, the behavior of piperazine and its derivatives in polymerization reactions provides a strong basis for predicting its utility.

Synthesis and Characterization of this compound-Containing Polymers

Polymers incorporating the piperazine moiety are commonly synthesized through polycondensation and polyaddition reactions. For instance, polyamides have been synthesized using piperazine as a diamine monomer, reacting with various dicarboxylic acids. In one study, polyamides for hot-melt adhesives were synthesized from dimer acid, sebacic acid, ethylenediamine, and piperazine. The properties of the resulting polymers were found to be highly dependent on the piperazine content.

Should this compound be functionalized with reactive groups at other positions on the piperazine ring, it could be incorporated into polymer backbones. For example, if hydroxyl or amino groups were present, it could react with diisocyanates or diacyl chlorides to form polyurethanes or polyamides, respectively.

The characterization of such polymers would likely involve a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the this compound unit into the polymer chain and to determine the polymer's microstructure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the amide and piperazine groups.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polymers.

Influence of this compound Units on Polymer Properties

The incorporation of this compound units into a polymer backbone is anticipated to significantly influence the material's properties due to the rigid and bulky nature of the piperazine ring and the strong hydrogen-bonding capacity of the amide groups.

Mechanical Properties: The introduction of the rigid piperazine ring can enhance the stiffness and modulus of a polymer. However, it can also lead to increased brittleness. The strong intermolecular hydrogen bonds formed by the dicarboxamide groups would likely contribute to increased tensile strength and modulus.

Solubility and Crystallinity: The presence of the polar amide groups should enhance the solubility of the polymer in polar solvents. However, the regular, rigid structure of the this compound unit could also promote chain packing and crystallinity, which would decrease solubility. In copolyamides containing piperazine, it has been observed that increasing the piperazine content can lead to a decrease in crystallinity. This is because the non-planar piperazine ring disrupts the regular hydrogen bonding and chain packing that is characteristic of polyamides derived from linear diamines.

| Property | Predicted Influence | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Rigid piperazine ring restricts chain motion. |

| Thermal Stability | Potentially High | Based on the inherent stability of the piperazine ring. |

| Tensile Strength & Modulus | Increase | Rigid structure and strong intermolecular hydrogen bonding. |

| Solubility | Dependent on Crystallinity | Polar amide groups enhance solubility, but high crystallinity can decrease it. |

| Crystallinity | Potentially Decreased | The non-planar piperazine ring may disrupt chain packing. |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The dicarboxamide functionality of this compound makes it a prime candidate for the construction of well-defined supramolecular architectures through self-assembly, driven by specific and directional non-covalent interactions.

Design Principles for Supramolecular Architectures

The design of supramolecular assemblies based on this compound derivatives would leverage the predictable hydrogen-bonding patterns of the amide groups. By modifying the substituents on the amide nitrogen atoms or on the piperazine ring, it is possible to tune the dimensionality and topology of the resulting self-assembled structures. For example, the introduction of bulky groups could sterically hinder certain interactions, favoring the formation of discrete assemblies over extended networks. Conversely, the incorporation of additional recognition sites could lead to more complex, multi-dimensional structures.

Non-Covalent Interactions in this compound Assemblies

Other Interactions: While hydrogen bonding is expected to be dominant, other non-covalent interactions such as van der Waals forces and, if aromatic substituents are present, π-π stacking could also contribute to the stability and structure of the assemblies.

| Interaction Type | Description | Potential Role in Assembly |

|---|---|---|

| N-H···O=C Hydrogen Bonding | Strong, directional interaction between amide groups. | Primary driving force for self-assembly into defined structures. |

| π-π Stacking | Attractive interaction between aromatic rings (if present as substituents). | Contributes to the stability and ordering of the assembly. |

| Van der Waals Forces | Weak, non-specific attractive forces. | Contribute to the overall cohesion of the assembly. |

Host-Guest Chemistry and Molecular Recognition

The cavity of the piperazine ring in this compound is relatively small. However, by incorporating this unit into larger macrocyclic or cage-like structures, it could be possible to create host molecules capable of encapsulating small guest molecules. The amide groups could also act as recognition sites for the binding of specific guests through hydrogen bonding. The field of supramolecular chemistry has seen the development of various hosts that utilize amide functionalities for molecular recognition, suggesting that derivatives of this compound could be designed for similar purposes.

Applications of this compound in Advanced Functional Materials

The versatility of the this compound scaffold allows for its incorporation into a variety of advanced functional materials. The inherent properties of the piperazine ring, such as its conformational flexibility and chemical reactivity, provide a foundation for creating materials with tunable characteristics researchgate.nettandfonline.com. The amide functionalities introduce the capacity for strong, directional hydrogen bonding, which is a critical factor in the self-assembly of supramolecular structures.

While direct applications of this compound in sensing materials are not extensively documented in publicly available research, the broader class of piperazine derivatives has shown significant promise in the development of chemical sensors. For instance, piperazine-functionalized fluorescent probes have been designed for the detection of various analytes, including metal ions and biologically relevant molecules researchgate.netrsc.orgnih.govnih.gov. The piperazine moiety can act as a binding site or a signaling unit within the sensor molecule. For example, a piperazine-tuned NBD-based fluorescent probe demonstrated high sensitivity and selectivity for hydrogen sulfide rsc.org. Another study reported on a piperazine-based sensor for the ratiometric sensing of Fe³⁺ ions researchgate.net. These examples suggest the potential for this compound to be functionalized and incorporated into similar sensing platforms, where the carboxamide groups could further enhance selectivity through specific hydrogen bonding interactions with target analytes.

Currently, there is limited specific research detailing the integration of this compound into optoelectronic devices. However, the fundamental properties of the piperazine scaffold are relevant to the design of organic electronic materials rsc.org. The electron-donating nature of the nitrogen atoms in the piperazine ring can influence the electronic properties of conjugated systems. While not a direct application of this compound, related piperazine-containing compounds are being investigated for their utility in various electronic applications. The development of novel materials for optoelectronics often involves the strategic incorporation of molecular building blocks that can control properties such as charge transport and luminescence. The rigid and hydrogen-bonding capable structure of this compound could potentially be exploited in the design of organic semiconductors or as a component in supramolecular electronic materials, although further research is required to explore these possibilities.

In the realm of drug delivery, the focus from a material science perspective is on the design and properties of the carrier system. While specific studies on this compound as a primary drug delivery vehicle are not prevalent, the piperazine scaffold is a key component in various drug delivery systems researchgate.netresearchgate.netnih.gov. The physicochemical properties of piperazine, such as its solubility and basicity, can be modulated to improve the pharmacokinetic profiles of drugs tandfonline.com.

From a materials standpoint, piperazine derivatives can be incorporated into polymers and nanoparticles to create effective drug carriers. For instance, piperazine-functionalized polymers can be designed to respond to specific physiological triggers, allowing for controlled drug release nih.govmdpi.com. The carboxamide groups in this compound would be expected to enhance the stability and drug-loading capacity of such systems through hydrogen bonding interactions. The development of biodegradable polymer composites for drug delivery is an active area of research, and the incorporation of rigid, functional monomers like this compound could lead to materials with improved mechanical properties and controlled degradation rates mdpi.com.

Table 1: Properties of Piperazine-Based Scaffolds Relevant to Drug Delivery Materials

| Property | Relevance in Drug Delivery Systems | Potential Contribution of this compound |

| Solubility | Influences bioavailability and formulation options. | The carboxamide groups can increase hydrophilicity. |

| Basicity | Affects drug-carrier interactions and pH-responsive release. | The amide groups are less basic than the parent amine. |

| Chemical Reactivity | Allows for functionalization and polymer incorporation. | The amide N-H bonds can participate in further reactions. |

| Hydrogen Bonding | Enhances drug loading, carrier stability, and controlled release. | The two carboxamide groups provide strong H-bond donors and acceptors. |

| Rigidity | Contributes to the structural integrity of nanoparticles and polymers. | The cyclic diamide structure imparts significant rigidity. |

Crystal Engineering and Solid-State Chemistry of this compound

The solid-state structure and intermolecular interactions of this compound are of significant interest in the field of crystal engineering. The predictable geometry of the piperazine ring, typically adopting a chair conformation, combined with the hydrogen-bonding capabilities of the two carboxamide groups, makes it a versatile building block for the construction of supramolecular assemblies rsc.org.

The crystal structure of piperazine derivatives is often characterized by extensive networks of hydrogen bonds, which dictate the packing of the molecules in the solid state. For example, in the crystal structure of 1,4-bis(carboxymethyl)piperazine-1,4-diium bis(dihydrogen phosphate) dihydrate, a complex three-dimensional supramolecular network is formed through a combination of O—H···O and N—H···O hydrogen bonds nih.gov. Similarly, piperazine-1,4-diium bis(4-aminobenzenesulfonate) forms a three-dimensional framework linked by N—H⋯O and C—H⋯O hydrogen bonds nih.gov.

Table 2: Representative Crystallographic Data for a Related Piperazine Derivative

| Compound | 1,4-Bis(chloroacetyl)piperazine researchgate.net |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.585 |

| b (Å) | 9.339 |

| c (Å) | 9.567 |

| α (°) | 69.501 |

| β (°) | 89.001 |

| γ (°) | 80.591 |

| Volume (ų) | 543.2 |

The ability of the piperazine scaffold to act as a linker in coordination polymers and metal-organic frameworks (MOFs) is another important aspect of its solid-state chemistry rsc.org. The nitrogen atoms of the piperazine ring can coordinate to metal centers, leading to the formation of extended structures with potential applications in gas storage and catalysis. While the amide nitrogen atoms in this compound are less likely to coordinate to metals, the carbonyl oxygen atoms could potentially act as coordination sites.

1,4 Piperazinedicarboxamide in Medicinal Chemistry Research Non Clinical Focus

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The 1,4-Piperazinedicarboxamide Moiety as a Privileged Scaffold

The piperazine (B1678402) ring is widely recognized as a "privileged structure" in drug discovery. researchgate.netresearchgate.netnih.gov This six-membered nitrogen heterocycle, with two nitrogen atoms at the 1 and 4 positions, is a common feature in a vast number of biologically active compounds and approved drugs. researchgate.netrsc.org Its prevalence is attributed to a combination of favorable characteristics.

The two nitrogen atoms provide basic centers that can be protonated at physiological pH, which can enhance aqueous solubility and allow for critical interactions with biological targets through hydrogen bonding or ionic bonds. researchgate.netresearchgate.net The piperazine core itself is a conformationally flexible yet stable structure that can act as a linker or scaffold, orienting various pharmacophoric groups in precise three-dimensional space to optimize binding with receptors or enzymes. nih.gov The N-1 and N-4 positions are readily functionalized, allowing medicinal chemists to systematically modify a molecule's properties to improve its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov These unique properties make the 1,4-disubstituted piperazine scaffold a remarkable and frequently utilized tool for the generation of diverse pharmacological agents. researchgate.net

Systemic SAR Studies of this compound Analogs

Systematic Structure-Activity Relationship (SAR) studies on 1,4-disubstituted piperazine analogs have provided crucial insights for drug design. Although specific SAR on the dicarboxamide scaffold is not widely documented, extensive research on related analogs, including those with arylcarboxamide and other moieties, reveals key principles.

The nature of the substituents at both the N-1 and N-4 positions dramatically influences biological activity. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides designed as dopamine D3 receptor ligands, the intrinsic activity was found to be strongly dependent on the nature of the arylcarboxamide moiety. nih.gov Similarly, in a series of carboxamide compounds containing piperazine and arylsulfonyl groups, modifications to these substituents led to compounds with potent antifungal and herbicidal activities. nih.gov A 3D-QSAR model developed from this series provided valuable information for further structural optimization. nih.gov

In studies of pyrimidyl-piperazine derivatives with hypnotic-sedative activity, structural considerations showed that removing an alpha-carbonyl group did not affect the inhibition of locomotor activity but did impact motor coordination. nih.gov For arylpiperazine derivatives targeting α1-adrenoceptors, increasing the size of an ortho alkoxy substituent on the phenyl ring generally enhanced binding affinity. acs.org These examples underscore a common theme in the SAR of 1,4-disubstituted piperazines: the specific chemical groups attached to the nitrogen atoms are critical determinants of potency, selectivity, and the specific biological effect elicited.

In Vitro Biological Activity and Mechanism-Focused Investigations

Enzyme Inhibition Assays (e.g., NADH:ubiquinone oxidoreductase inhibition)

Derivatives of the 1,4-disubstituted piperazine scaffold have been identified as potent inhibitors of various enzymes. A notable target is the mitochondrial enzyme NADH:ubiquinone oxidoreductase (Complex I), which is the first and largest enzyme of the respiratory chain. nih.gov

Several series of piperazine derivatives have been synthesized and shown to exhibit potent, nanomolar-level inhibition of Complex I. nih.govresearchgate.net SAR studies revealed that the hydrophobicity of the two side chains attached to the piperazine nitrogens and the balance between them are crucial factors for strong inhibitory activity. nih.govresearchgate.net One study on aryl piperazines identified a lead compound, RTC1, that inhibited NADH:ubiquinone oxidoreductase with an IC50 of 27 μM and concurrently stimulated glucose uptake, highlighting its potential as an antidiabetic agent. nih.gov

Beyond Complex I, piperazine carboxamides and carbamates have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system. nih.gov Some of these compounds act as dual FAAH/MAGL inhibitors at nanomolar concentrations. nih.gov Additionally, piperazine derivatives have been explored as inhibitors of other enzyme classes, such as carbonic anhydrases, which are validated targets for cancer treatment. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Aryl Piperazines (e.g., RTC1) | NADH:ubiquinone oxidoreductase (Complex I) | Inhibited enzyme with an IC50 of 27 μM; also stimulated glucose uptake. | nih.gov |

| Piperazine Carboxamides/Carbamates | Fatty Acid Amide Hydrolase (FAAH) / Monoacylglycerol Lipase (MAGL) | Identified potent and selective single inhibitors or dual inhibitors at nanomolar concentrations. | nih.gov |

| Piperazine-based Sulfonamides | Carbonic Anhydrase (hCA I, II, IX, XII) | Compounds inhibited hCA I in the nanomolar range; derivative 6 showed a Ki of 7.9 nM. | nih.gov |

| Substituted Piperazines | NADH:ubiquinone oxidoreductase (Complex I) | Demonstrated potent inhibition at nanomolar levels; activity dependent on side-chain hydrophobicity. | nih.govresearchgate.net |

Receptor Binding and Modulation Studies (e.g., α1-adrenoceptor affinities, VMAT2 inhibition)

The 1,4-disubstituted piperazine scaffold is a classical pharmacophore for ligands of G protein-coupled receptors, particularly adrenergic and dopaminergic receptors. Arylpiperazines represent one of the most extensively studied classes of molecules with high affinity for α1-adrenoceptors. nih.gov

Radioligand binding assays have been used to evaluate numerous series of 1,4-substituted piperazine derivatives for their affinity towards α1- and α2-adrenoceptors. nih.gov Many of these compounds displace specific radioligands, such as [3H]prazosin, from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov For example, the compound 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.1 nM for the α1-adrenoceptor. nih.gov Functional assays confirmed that these binding affinities often translate to potent antagonistic activity. nih.govfrontiersin.org Molecular docking studies suggest that the affinity of N-phenylpiperazine derivatives is driven by hydrogen bonds and electrostatic forces with key residues like Asp106 and Gln177 in the α1A-adrenoceptor binding site. rsc.org

Beyond adrenoceptors, these scaffolds have been investigated for their interaction with a wide array of other receptors. Studies have identified 1,4-disubstituted aromatic piperidines and piperazines with high selectivity for the dopamine D4 receptor. nih.gov Furthermore, novel piperazine and piperidine-based derivatives have been synthesized as ligands for sigma receptors, with some compounds showing high affinity and selectivity. nih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a sigma-1 ligand with a Ki of 0.96 nM. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.4 nM | nih.gov |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.1 nM | nih.gov |

| Alkoxyarylpiperazinylalkylpyridazinone (Compound 3) | α1-adrenoceptor | 0.052 nM | acs.org |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 receptor | 0.96 nM | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | σ1 receptor | 3.2 nM | rsc.org |

Cellular Pathway Modulation (e.g., in vitro effects on cell proliferation or apoptosis)

In the context of oncology research, novel piperazine derivatives have been shown to potently inhibit cancer cell proliferation and induce apoptosis. nih.gov High-throughput screening of compound libraries has identified piperazine-containing molecules that are effective against multiple cancer cell lines, with GI50 values in the sub-micromolar range (0.06-0.16 μM). nih.gove-century.us

The mechanisms underlying these anticancer effects often involve the modulation of critical cellular signaling pathways. nih.gov One potent piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting several key cancer signaling pathways simultaneously, including the PI3K/AKT, Src family kinase, and BCR-ABL pathways. nih.gove-century.usresearchgate.net The inhibition of AKT phosphorylation is a major mechanism through which these compounds are thought to exert their effects. nih.gov

Other studies have shown that arylpiperazine derivatives, such as naftopidil, can inhibit prostate cancer cell growth by arresting the cell cycle in the G1 phase and can decrease the viability of bladder, prostate, and renal cancer cell lines. mdpi.com While not a piperazine, the related compound piperine (which contains a piperidine ring) has been shown to inhibit proliferation and induce apoptosis in gastric and colorectal cancer cells. nih.govnih.gov The mechanism involves an increase in reactive oxygen species (ROS), subsequent mitochondrial damage, and the activation of the mitochondrial apoptotic pathway. nih.gov This is often associated with the modulation of MAPK and PI3K/Akt signaling. nih.gov

Role of this compound Derivatives as Pre-Clinical Lead Compounds

The this compound scaffold has been successfully employed as a core structure for the development of pre-clinical lead compounds targeting a variety of diseases. The inherent properties of the piperazine ring, such as its ability to be readily substituted at two positions, allow for the fine-tuning of physicochemical and pharmacological properties.

Once a hit compound containing the this compound scaffold is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. A common approach is to explore the structure-activity relationship (SAR) by systematically modifying the substituents on the piperazine ring and the carboxamide groups.

For example, in the development of inhibitors for human carbonic anhydrase, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with substituted piperazines were synthesized and evaluated. The SAR study revealed that the nature and position of the substituent on the phenyl ring attached to the piperazine had a significant impact on the inhibitory activity against different carbonic anhydrase isoforms nih.gov. This systematic modification allowed for the identification of compounds with high potency and selectivity for the tumor-associated isoforms hCA IX and hCA XII nih.gov.

The table below summarizes the structure-activity relationship for a series of piperazine-based carbonic anhydrase inhibitors.

| Compound | R Group on Phenylpiperazine | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 5 | 3-OCH₃ | 38.6 | 62.5 | 25.4 | 45.6 |

| 6 | 4-OCH₃ | 7.9 | 15.3 | 0.9 | 5.8 |

| 7 | 4-CH₃ | 15.2 | 28.4 | 5.3 | 8.1 |

| 8 | 4-F | 25.8 | 45.1 | 10.2 | 12.3 |

| 9 | 4-Cl | 42.1 | 78.9 | 15.8 | 20.1 |

| 10 | 4-Br | 55.3 | 95.2 | 20.4 | 28.7 |

| 11 | H | 12.4 | 22.8 | 2.1 | 4.9 |

Data adapted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with substituted piperazines. nih.gov

The this compound scaffold is well-suited for the construction of combinatorial libraries, which are large collections of structurally related compounds that can be screened for biological activity. The ability to introduce diversity at multiple positions on the scaffold allows for the exploration of a vast chemical space.

Solid-phase synthesis is a commonly used technique for the preparation of such libraries. In this approach, the piperazine core is attached to a solid support, and various building blocks are then added in a stepwise manner to generate a library of diverse compounds. For example, a lead discovery library of piperazine-2-carboxamide derivatives was produced for general screening using solid-phase synthesis, resulting in 15,000 single compounds 5z.com.

The design of these libraries often involves computational methods to ensure diversity and optimize pharmacokinetic parameters. Four-point pharmacophore analysis is one such method used to quantify the distribution of pharmacophoric features around a scaffold and compare the diversity of different libraries 5z.com. This approach aids in the rational design of libraries that cover a broad range of chemical space, increasing the probability of identifying novel hits.

The following table provides an example of a virtual library design based on a piperazine scaffold.

| Library | Scaffold Chemistry | Number of Virtual Compounds | Diversity Metric (Pharmacophore Coverage) |

| Library A | Chemistry 1 on Piperazine Scaffold | 5,000 | 65% |

| Library B | Chemistry 2 on Piperazine Scaffold | 5,000 | 72% |

| Combined A+B | Chemistry 1 & 2 on Piperazine Scaffold | 10,000 | 85% |

Illustrative data based on principles of combinatorial library design. 5z.com

Analytical Method Development for 1,4 Piperazinedicarboxamide and Its Derivatives

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying 1,4-Piperazinedicarboxamide and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific roles in the analytical workflow, from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of piperazine (B1678402) derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds. researchgate.netrdd.edu.iq Reversed-phase HPLC (RP-HPLC) is the most common modality used. researchgate.netjapsonline.com These methods are validated to ensure they are selective, precise, accurate, and linear over the intended concentration range. nih.gov

Methodologies typically involve a C18 or similar octadecylsilane (B103800) column, which provides a non-polar stationary phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netjapsonline.comnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. nih.gov Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.netnih.gov For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.net The development of stability-indicating HPLC methods is particularly important, as it allows for the separation of the main compound from any products that may form under stress conditions such as acid or base hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net

Table 1: Example HPLC Method Parameters for Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Octadecyl C18, 250 x 4.0 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2.0) nih.gov |

| Detection | UV at 239 nm nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 40°C researchgate.net |

| Internal Standard | Phenacetin nih.gov |

This table presents a generalized example of HPLC conditions and may require optimization for specific derivatives of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile or semi-volatile piperazine derivatives. researchgate.netrsc.org For non-volatile compounds, derivatization is often required to increase volatility and improve chromatographic behavior. mdpi.com GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for definitive identification of the compounds. rsc.orgresearchgate.netscholars.direct

The separation is typically achieved on a capillary column with a specific stationary phase, such as DB-17 (a mid-polarity phase). researchgate.net Helium is commonly used as the carrier gas. researchgate.net The oven temperature program is optimized to achieve separation of all relevant compounds, including the main analyte, starting materials, and potential impurities. researchgate.net Method validation for GC applications includes assessing specificity, linearity, precision, and accuracy to ensure reliable quantification. researchgate.net

Table 2: Typical GC Method Parameters for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness researchgate.net |

| Carrier Gas | Helium at 2 mL/min researchgate.net |

| Injector Temperature | 250°C researchgate.net |

| Detector Temperature | 260°C (FID) researchgate.net |

| Oven Program | Isothermal at 150°C for 10 min, then ramped at 35°C/min to 260°C, hold for 2 min researchgate.net |

| Injection Volume | 1.0 µL researchgate.net |

| Diluent | Methanol researchgate.net |

This table provides an example of GC conditions; specific applications may necessitate different parameters.

Thin-Layer Chromatography (TLC) for Screening